

Application of Cy5-dATP in High-Resolution Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy5-dATP

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Introduction

The advent of super-resolution microscopy has revolutionized the study of biological structures at the nanoscale, breaking the diffraction limit of light. A key component of many of these techniques is the fluorescent probe used to label the molecule of interest. **Cy5-dATP**, a fluorescent analog of deoxyadenosine triphosphate, has emerged as a valuable tool for high-resolution imaging of DNA and DNA-protein interactions. Its bright fluorescence, photostability, and amenability to photoswitching make it particularly well-suited for techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography).^{[1][2]} This document provides detailed application notes, experimental protocols, and quantitative data for the use of **Cy5-dATP** in these advanced imaging modalities.

Key Applications of Cy5-dATP in High-Resolution Microscopy

Cy5-dATP can be enzymatically incorporated into DNA, enabling the direct labeling of specific genomic loci or newly synthesized DNA.^{[3][4]} This allows for the investigation of a wide range of biological processes with unprecedented detail.

- **Stochastic Optical Reconstruction Microscopy (STORM):** In STORM, individual fluorophores are temporally separated by inducing them to switch between a fluorescent "on" state and a dark "off" state. The precise localization of each molecule is then used to reconstruct a super-resolved image. Cy5 is a well-established fluorophore for STORM due to its favorable photoswitching properties in the presence of a thiol-containing imaging buffer.^[1]
- **DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography):** DNA-PAINT utilizes the transient binding of a fluorescently labeled single-stranded DNA "imager" strand to a complementary "docking" strand conjugated to the target molecule. The continuous binding and unbinding events create the "blinking" necessary for super-resolution imaging. Cy5-labeled oligonucleotides are commonly used as imager strands in DNA-PAINT.
- **DNA Replication and Repair Studies:** By incorporating **Cy5-dATP** during DNA synthesis, researchers can visualize and quantify DNA replication and repair processes at the single-molecule level. This provides insights into the dynamics of replication forks, the organization of replication factories, and the recruitment of repair proteins to sites of DNA damage.

Quantitative Data Presentation

The performance of **Cy5-dATP** in super-resolution microscopy can be quantified by several key parameters. The following tables summarize these properties and compare them with a commonly used alternative, Alexa Fluor 647.

Table 1: Photophysical Properties of Cy5 Relevant to Super-Resolution Microscopy

Property	Cy5	Alexa Fluor 647	Reference
Excitation Maximum (nm)	~649	~650	
Emission Maximum (nm)	~670	~665	
Molar Extinction Coefficient ($M^{-1}cm^{-1}$)	~250,000	~239,000 - 270,000	
Quantum Yield	~0.2	~0.33	

Table 2: Performance in STORM

Parameter	Cy5	Alexa Fluor 647	Reference
Photon Yield per switching event	Good	Excellent	
Photostability	Moderate	High	
Blinking Cycles	Good	High	
Localization Precision	Good	Excellent	

Note: The performance of fluorescent dyes in STORM is highly dependent on the imaging buffer and experimental conditions. The values presented here are for comparative purposes and may vary.

Experimental Protocols

Protocol 1: Enzymatic Labeling of DNA with Cy5-dATP using Terminal deoxynucleotidyl Transferase (TdT)

This protocol describes the 3'-end labeling of DNA oligonucleotides with **Cy5-dATP** using Terminal deoxynucleotidyl Transferase (TdT), a template-independent DNA polymerase.

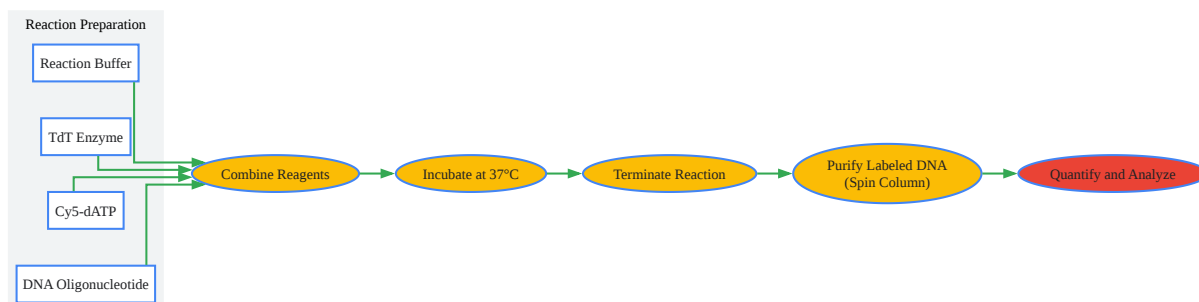
Materials:

- DNA oligonucleotide with a free 3'-hydroxyl group
- **Cy5-dATP** (or Cy5-ddATP for single nucleotide addition)
- Terminal deoxynucleotidyl Transferase (TdT)
- 5x TdT Reaction Buffer
- Nuclease-free water
- EDTA (0.5 M, pH 8.0)

- Spin column for DNA purification

Procedure:

- Reaction Setup: In a microcentrifuge tube on ice, combine the following components:
 - DNA oligonucleotide (10 pmol of 3' ends)
 - 5x TdT Reaction Buffer: 10 μ L
 - **Cy5-dATP** (or Cy5-ddATP): 1 μ L of 1 mM stock
 - TdT (20-40 units): 1 μ L
 - Nuclease-free water: to a final volume of 50 μ L
- Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
- Reaction Termination: Stop the reaction by adding 2 μ L of 0.5 M EDTA or by heating at 70°C for 10 minutes.
- Purification: Purify the labeled oligonucleotide using a suitable spin column according to the manufacturer's instructions to remove unincorporated **Cy5-dATP**.
- Quantification: Determine the concentration and labeling efficiency of the purified Cy5-labeled DNA by measuring the absorbance at 260 nm (for DNA) and 650 nm (for Cy5).



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Workflow for TdT-mediated DNA labeling with **Cy5-dATP**.

Protocol 2: Labeling DNA Probes by PCR with Cy5-dATP

This protocol describes the generation of Cy5-labeled DNA probes through Polymerase Chain Reaction (PCR).

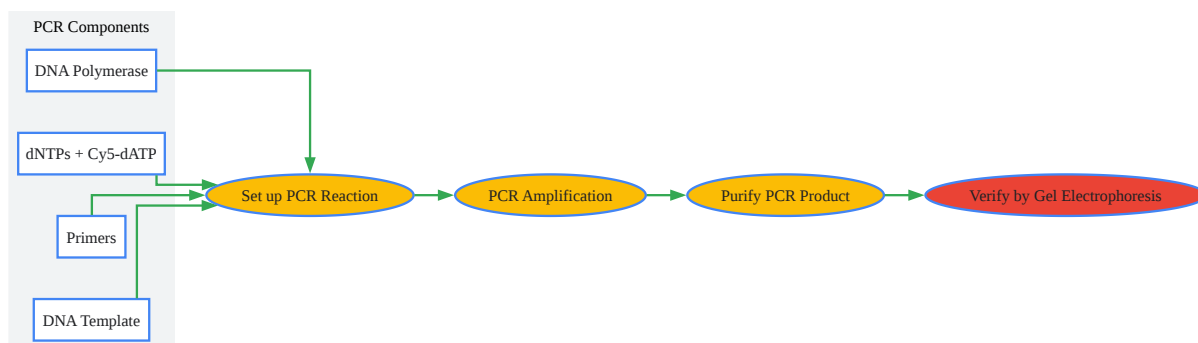
Materials:

- DNA template
- Forward and reverse primers
- High-fidelity DNA polymerase
- dNTP mix (dATP, dCTP, dGTP, dTTP)
- **Cy5-dATP**

- PCR buffer
- Nuclease-free water
- PCR purification kit

Procedure:

- **Prepare dNTP/Cy5-dATP Mix:** Prepare a mix of dNTPs and **Cy5-dATP**. The ratio of **Cy5-dATP** to dATP will determine the labeling density. A common starting point is a 1:4 ratio of **Cy5-dATP** to dATP.
- **PCR Reaction Setup:** Assemble the PCR reaction on ice:
 - DNA template (1-10 ng)
 - Forward primer (10 μ M): 1 μ L
 - Reverse primer (10 μ M): 1 μ L
 - dNTP/**Cy5-dATP** mix: 1 μ L
 - 10x PCR Buffer: 5 μ L
 - High-fidelity DNA polymerase: 1 μ L
 - Nuclease-free water: to a final volume of 50 μ L
- **PCR Amplification:** Perform PCR with appropriate cycling conditions for your template and primers. A typical program includes an initial denaturation, followed by 25-35 cycles of denaturation, annealing, and extension, and a final extension step.
- **Purification:** Purify the PCR product using a PCR purification kit to remove primers, unincorporated nucleotides, and the polymerase.
- **Verification:** Analyze the purified, labeled PCR product by gel electrophoresis to confirm the correct size and successful amplification. The incorporation of Cy5 can be visualized by imaging the gel with a suitable fluorescence scanner.



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Workflow for generating Cy5-labeled DNA probes via PCR.

Protocol 3: Sample Preparation for STORM Imaging of Cy5-Labeled DNA

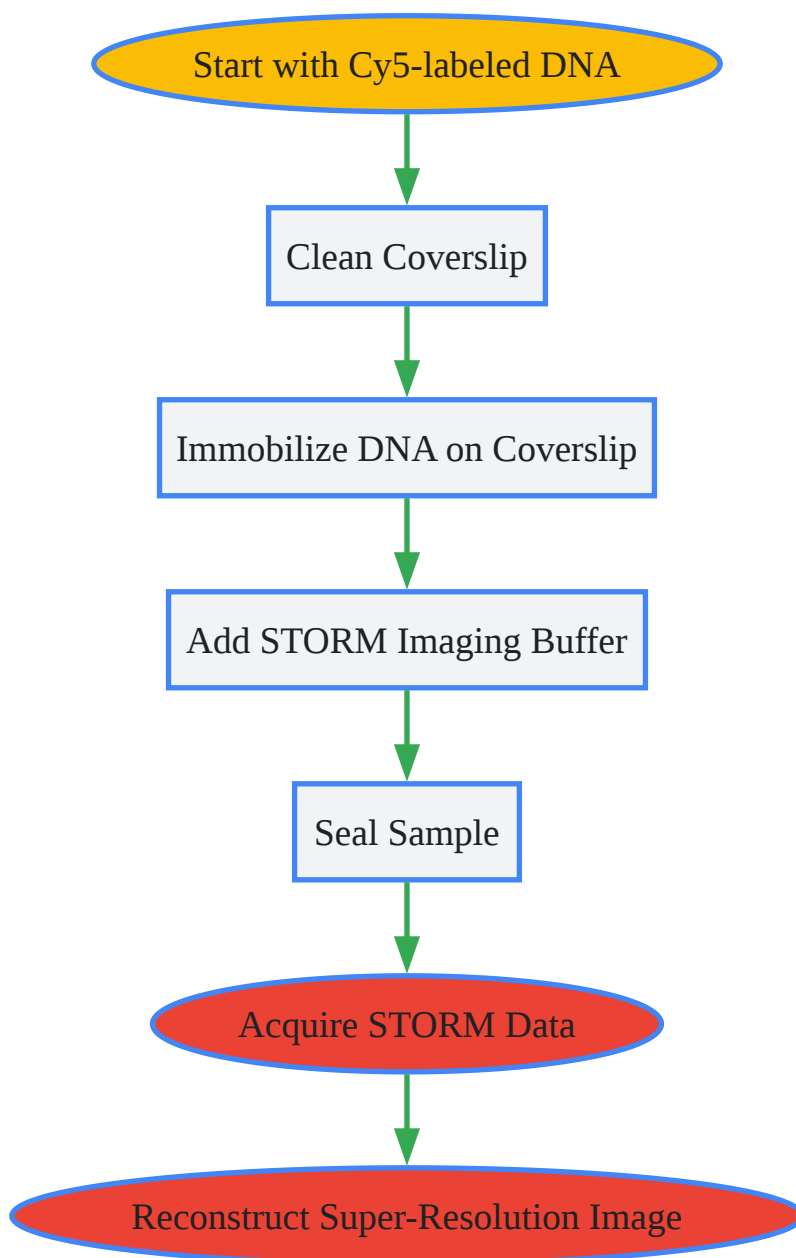
This protocol outlines the general steps for preparing a sample for STORM imaging.

Materials:

- Cy5-labeled DNA sample
- High-precision glass coverslips (#1.5)
- STORM imaging buffer (e.g., containing glucose oxidase, catalase, and a thiol like β -mercaptoethanol or MEA)
- Mounting medium (optional)

Procedure:

- **Coverslip Cleaning:** Thoroughly clean the coverslips to minimize background fluorescence.
- **Sample Immobilization:** Immobilize the Cy5-labeled DNA onto the coverslip surface. This can be achieved through various methods depending on the experimental design, such as biotin-streptavidin interactions or non-specific adsorption.
- **Mounting:** Add the freshly prepared STORM imaging buffer to the sample. The buffer is crucial for inducing the photoswitching of Cy5.
- **Sealing:** Seal the sample to prevent evaporation and oxygen entry, which can quench the fluorescence.
- **Imaging:** Proceed with STORM imaging on a super-resolution microscope equipped with appropriate lasers and filters for Cy5 excitation and emission.



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- To cite this document: BenchChem. [Application of Cy5-dATP in High-Resolution Microscopy: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12392867#application-of-cy5-datp-in-high-resolution-microscopy>]

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